1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid
Overview
Description
1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid is a chemical compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-chloro-benzoylamino group
Mechanism of Action
Target of Action
Related compounds such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide have been found to target prostaglandin g/h synthase 1 .
Mode of Action
Similar compounds have been found to interact with their targets via hydrogen transfer .
Biochemical Pathways
Related compounds such as 4-chlorobenzoate have been found to be involved in the dechlorination of 4-chlorobenzoate to form 4-hydroxybenzoate .
Pharmacokinetics
A related compound, 4-chlorobenzoic acid, has a molecular weight of 15657 g/mol, a melting point of 2415 °C, and a boiling point of 276 °C . These properties may impact the bioavailability of the compound.
Result of Action
Related compounds have been found to induce cell apoptosis .
Action Environment
The related compound 4-chlorobenzoyl chloride has a flash point of 238 °c , which may indicate its stability under certain conditions.
Biochemical Analysis
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexanecarboxylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at a moderate level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: A precursor used in the synthesis of 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid.
Cyclohexanecarboxylic acid: Another precursor used in the synthesis.
Benzoyl chloride: A related compound with similar reactivity but lacking the chlorine substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorobenzoyl)amino]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-6-4-10(5-7-11)12(17)16-14(13(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZVUYWJZOIJSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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